molecular formula C21H27NO2Si B1148151 (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one CAS No. 132974-83-5

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

Cat. No.: B1148151
CAS No.: 132974-83-5
M. Wt: 353.535
InChI Key:
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Description

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidin-2-ones This compound is characterized by the presence of a pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with a tert-butyldiphenylsilyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam ring to a pyrrolidine ring.

    Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidin-2-one derivatives.

Scientific Research Applications

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its chiral nature, the compound is of interest in the design and synthesis of chiral drugs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidin-2-one derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the tert-butyldiphenylsilyloxy group.

    N-Substituted Pyrrolidin-2-ones: Compounds with various substituents at the nitrogen atom of the pyrrolidin-2-one ring.

    Silylated Pyrrolidines: Compounds where the pyrrolidine ring is substituted with silyl groups at different positions.

Uniqueness

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one is unique due to the presence of the bulky tert-butyldiphenylsilyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMKPSKHXFYOR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice cold solution of 5-hydroxymethylpyrrolidin-2-one (5 grams, 43.4 mmol) in dichloromethane (174 mL) was added imidazole (6.5 grams, 95.5 mmol), 4-dimethylaminopyridine (530 mg, 4.3 mmol) followed by tert-butyldiphenylsilyl chloride (12.53 grams, 45.57 mmol). The reaction mixture was gradually warmed to room temperature and stirred for 2 hours. The reaction mixture was diluted with dichloromethane, washed with water, brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain title compound of 15.37 grams, as gummy liquid, which was taken up for the next reaction without further purification.
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